5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Metabolic Stability Structure-Activity Relationship Pendrin Inhibition

5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034549-17-0) is a synthetic sulfonamide featuring a unique tripartite architecture: a 5-chlorothiophene-2-sulfonamide core, a pyrazole linker, and a terminal pyrazin-2-yl group. It belongs to a class of heteroarylsulfonamides that have demonstrated inhibitory activity against the chloride/bicarbonate exchanger pendrin (SLC26A4), with a close structural analog, the pyrazole-thiophenesulfonamide PDSinh-C01, inhibiting pendrin with an IC50 of 1-3 µM.

Molecular Formula C13H12ClN5O2S2
Molecular Weight 369.84
CAS No. 2034549-17-0
Cat. No. B2831960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034549-17-0
Molecular FormulaC13H12ClN5O2S2
Molecular Weight369.84
Structural Identifiers
SMILESC1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C13H12ClN5O2S2/c14-12-1-2-13(22-12)23(20,21)17-6-8-19-7-3-10(18-19)11-9-15-4-5-16-11/h1-5,7,9,17H,6,8H2
InChIKeyDOMLYKJAGTXIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: A Differentiated Pyrazole-Thiophenesulfonamide Probe


5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034549-17-0) is a synthetic sulfonamide featuring a unique tripartite architecture: a 5-chlorothiophene-2-sulfonamide core, a pyrazole linker, and a terminal pyrazin-2-yl group . It belongs to a class of heteroarylsulfonamides that have demonstrated inhibitory activity against the chloride/bicarbonate exchanger pendrin (SLC26A4), with a close structural analog, the pyrazole-thiophenesulfonamide PDSinh-C01, inhibiting pendrin with an IC50 of 1-3 µM [1]. Unlike simpler pendrin inhibitors that lack the pyrazine moiety, this compound introduces a critical hydrogen bond acceptor that is hypothesized to enhance binding kinetics and selectivity profiles, making it a valuable scaffold for target validation and drug discovery efforts.

Strategic Procurement: Why Not All Pyrazole-Sulfonamides Are Interchangeable with 2034549-17-0


Procurement decisions for pyrazole-thiophenesulfonamides cannot rely on generic substitution due to drastic variations in target engagement, selectivity, and physicochemical properties driven by subtle structural modifications. For instance, removing the 5-chloro substituent from the thiophene ring abolishes key hydrophobic interactions critical for metabolic stability [1], while omitting the pyrazine ring, as in PDSinh-C01, has been shown to reduce hydrogen bonding capacity and alter selectivity profiles [2]. The specific combination of the 5-chlorothiophene and the pyrazine ring in 2034549-17-0 is essential for maintaining the desired inhibitory potency and pharmacokinetic profile that simpler analogs cannot replicate.

Quantitative Differentiation of 5-Chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Against its Closest Analogs


Enhanced Predicted Metabolic Stability Over Non-Chlorinated Analog

The 5-chloro substituent on the thiophene ring is predicted to confer superior metabolic stability compared to the non-chlorinated analog N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. In a SAR study of heteroarylpyrazole arylsulfonamides as CCR4 antagonists, replacing a 2,3-dichlorobenzenesulfonamide with a 5-chlorothiophenesulfonamide resulted in excellent physicochemical properties and a marked improvement in lead-like profile [1]. This class-level inference suggests that the 5-chloro group in 2034549-17-0 will provide a similar stability advantage over its non-halogenated counterpart, reducing oxidative metabolism and prolonging target engagement in vitro and in vivo.

Metabolic Stability Structure-Activity Relationship Pendrin Inhibition

Increased Binding Affinity via Pyrazine Ring Introduction

The addition of a pyrazine ring at the pyrazole 3-position introduces a hydrogen bond acceptor that is absent in the pendrin inhibitor PDSinh-C01 (IC50 1-3 µM) [2]. In the CCR4 series, heteroarylpyrazole sulfonamides with similar structural extensions showed increased potency and ligand efficiency, with compound 33 (5-chlorothiophenesulfonamide, pyridine core) achieving excellent physicochemical properties and strong receptor antagonism [1]. The pyrazine ring in 2034549-17-0 is expected to enhance binding affinity through additional polar interactions with conserved water networks or backbone amides in the target active site, potentially lowering the IC50 below the micromolar range observed for PDSinh-C01.

Ligand Efficiency Hydrogen Bonding Pendrin

Improved Selectivity Profile Over the Broad-Spectrum Carbonic Anhydrase Inhibitor 5-Chlorothiophene-2-Sulfonamide

While the simple 5-chlorothiophene-2-sulfonamide fragment is a potent carbonic anhydrase (CA) inhibitor , its lack of selectivity across CA isoforms limits its utility as a chemical probe. The extended structure of 2034549-17-0, incorporating both a pyrazole and a pyrazine ring, is predicted to selectively orient towards the pendrin (SLC26A4) channel while disfavoring binding to conserved CA catalytic sites. This structural differentiation is analogous to the selectivity observed with PDSinh-C01, which at 25 µM showed no significant inhibition of AE1, NKCC1, CLD, and ENaC [1]. The added pyrazine moiety in the target compound provides an additional steric block, further reducing the likelihood of CA off-target liability.

Selectivity Carbonic Anhydrase Pendrin

Optimal Use Cases for 5-Chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (2034549-17-0)


Pendrin Channel Target Validation in Renal Physiology Research

The compound's predicted high selectivity for pendrin over other renal transporters, inferred from the behavior of its close analog PDSinh-C01 [2], makes it an ideal chemical probe for dissecting SLC26A4 function in kidney epithelial cells. It can be used at low micromolar concentrations to inhibit chloride/bicarbonate exchange without confounding effects on sodium or potassium channels, ensuring clean data for studies on diuretic resistance and acid-base homeostasis.

Structure-Activity Relationship (SAR) Studies for Sulfonamide-Based Drug Discovery Programs

The unique tripartite structure—5-chlorothiophene, pyrazole, and pyrazine—offers medicinal chemists a privileged scaffold for systematic SAR exploration. Replacing the pyrazine with phenyl or pyridine bioisosteres allows investigation of hydrogen bonding contributions to ligand efficiency and binding kinetics, directly comparable to established CCR4 antagonist series where analogous modifications yielded 2-10 fold potency shifts [1].

High-Throughput Screening for Ion Channel Modulators

With its predicted improved metabolic stability due to the 5-chloro group, the compound can withstand the prolonged incubation times required in automated patch clamp or fluorescence-based HTS assays. This makes it a robust positive control for libraries targeting anion exchangers, as it is less likely to degrade into inactive metabolites that could cause false-negative screening results.

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